2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt
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Overview
Description
2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt is a compound used in organic synthesis. It is known for its utility in various chemical reactions and research applications. The compound has the molecular formula C14H16KNO4 and a molecular weight of 301.38.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt involves the reaction of D,L-Phenylglycine with crotonic acid ethyl ester in the presence of a potassium salt. The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, leading to various derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt include:
2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt: A deuterated version of the compound used in isotope labeling studies.
2-[N-(D,L-Phenylglycine)]but-2-enoate Potassium Salt: Another variant with slight structural differences.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and research applications. Its versatility and reactivity make it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C14H16KNO4 |
---|---|
Molecular Weight |
301.38 g/mol |
IUPAC Name |
potassium;2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate |
InChI |
InChI=1S/C14H17NO4.K/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11;/h4-9,13,15H,3H2,1-2H3,(H,17,18);/q;+1/p-1/b10-9+; |
InChI Key |
QMWWAEFYIXXXQW-RRABGKBLSA-M |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC(C1=CC=CC=C1)C(=O)[O-].[K+] |
Canonical SMILES |
CCOC(=O)C=C(C)NC(C1=CC=CC=C1)C(=O)[O-].[K+] |
Origin of Product |
United States |
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